molecular formula C25H33NO6 B401960 ISOPROPYL 2,7,7-TRIMETHYL-5-OXO-4-(2,3,4-TRIMETHOXYPHENYL)-1,4,6,8-TETRAHYDROQUINOLINE-3-CARBOXYLATE

ISOPROPYL 2,7,7-TRIMETHYL-5-OXO-4-(2,3,4-TRIMETHOXYPHENYL)-1,4,6,8-TETRAHYDROQUINOLINE-3-CARBOXYLATE

Cat. No.: B401960
M. Wt: 443.5g/mol
InChI Key: FEZMOVFHKBVVPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ISOPROPYL 2,7,7-TRIMETHYL-5-OXO-4-(2,3,4-TRIMETHOXYPHENYL)-1,4,6,8-TETRAHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, multiple methyl groups, and methyloxy substituents. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOPROPYL 2,7,7-TRIMETHYL-5-OXO-4-(2,3,4-TRIMETHOXYPHENYL)-1,4,6,8-TETRAHYDROQUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of Methyloxy Groups: The methyloxy groups can be introduced via methylation reactions using reagents such as methyl iodide and a base like potassium carbonate.

    Formation of the Carboxylate Group: The carboxylate group can be introduced through esterification reactions, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ISOPROPYL 2,7,7-TRIMETHYL-5-OXO-4-(2,3,4-TRIMETHOXYPHENYL)-1,4,6,8-TETRAHYDROQUINOLINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: Substitution reactions can occur at the methyloxy groups, where nucleophiles such as amines or thiols can replace the methyloxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with amine or thiol groups.

Scientific Research Applications

ISOPROPYL 2,7,7-TRIMETHYL-5-OXO-4-(2,3,4-TRIMETHOXYPHENYL)-1,4,6,8-TETRAHYDROQUINOLINE-3-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ISOPROPYL 2,7,7-TRIMETHYL-5-OXO-4-(2,3,4-TRIMETHOXYPHENYL)-1,4,6,8-TETRAHYDROQUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-Methylethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Lacks the methyloxy groups, resulting in different chemical and biological properties.

    1-Methylethyl 2,7,7-trimethyl-5-oxo-4-[2,3,4-tris(methyloxy)phenyl]-1,4,5,6,7,8-tetrahydroquinoline-3-carboxylate: Contains fewer hydrogen atoms in the quinoline core, leading to variations in reactivity and stability.

Uniqueness

ISOPROPYL 2,7,7-TRIMETHYL-5-OXO-4-(2,3,4-TRIMETHOXYPHENYL)-1,4,6,8-TETRAHYDROQUINOLINE-3-CARBOXYLATE is unique due to its combination of a quinoline core, multiple methyl groups, and methyloxy substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C25H33NO6

Molecular Weight

443.5g/mol

IUPAC Name

propan-2-yl 2,7,7-trimethyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C25H33NO6/c1-13(2)32-24(28)19-14(3)26-16-11-25(4,5)12-17(27)21(16)20(19)15-9-10-18(29-6)23(31-8)22(15)30-7/h9-10,13,20,26H,11-12H2,1-8H3

InChI Key

FEZMOVFHKBVVPK-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C(=C(C=C3)OC)OC)OC)C(=O)OC(C)C

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C(=C(C=C3)OC)OC)OC)C(=O)OC(C)C

Origin of Product

United States

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